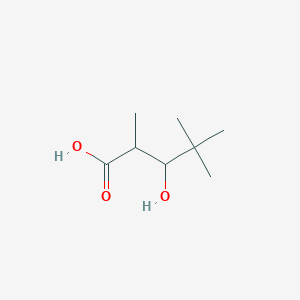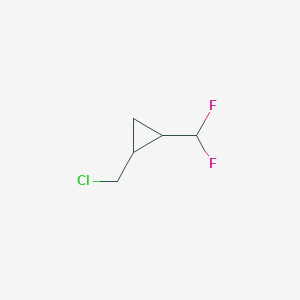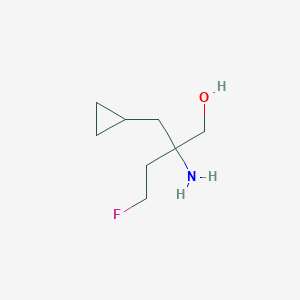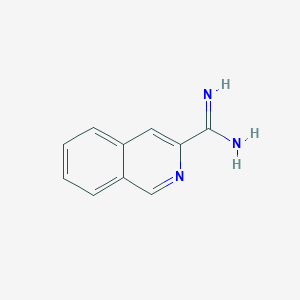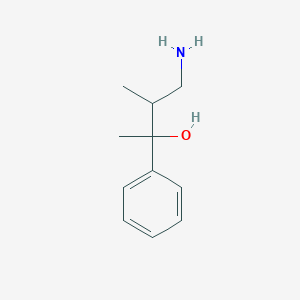
4-Amino-3-methyl-2-phenylbutan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-methyl-2-phenylbutan-2-OL is an organic compound with the molecular formula C({11})H({17})NO This compound features a unique structure with an amino group, a methyl group, and a phenyl group attached to a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-2-phenylbutan-2-OL typically involves multi-step organic reactions One common method starts with the alkylation of acetophenone to introduce the phenyl group
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency. Continuous flow reactors and other advanced technologies might be employed to scale up the production.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde, depending on the conditions.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are commonly used.
Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Halogenated compounds or other substituted derivatives.
科学的研究の応用
4-Amino-3-methyl-2-phenylbutan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-Amino-3-methyl-2-phenylbutan-2-OL exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and engage in various biochemical pathways.
類似化合物との比較
4-Phenyl-2-butanol: Shares a similar butanol backbone but lacks the amino group.
3-Amino-2-phenylpropan-1-ol: Similar structure but with a different arrangement of functional groups.
Uniqueness: 4-Amino-3-methyl-2-phenylbutan-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
4-amino-3-methyl-2-phenylbutan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)11(2,13)10-6-4-3-5-7-10/h3-7,9,13H,8,12H2,1-2H3 |
InChIキー |
DDBQVTIIDFCISN-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(C)(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
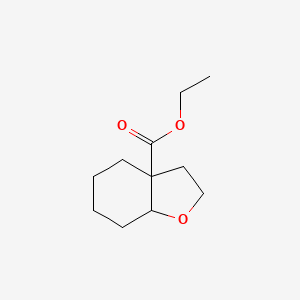
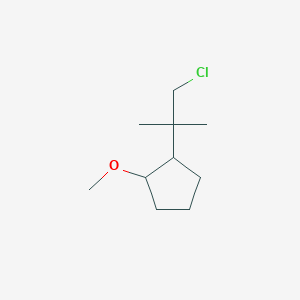

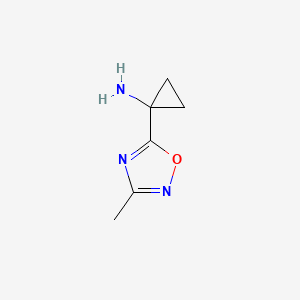
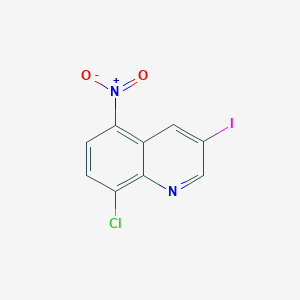
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
